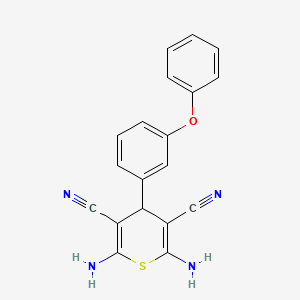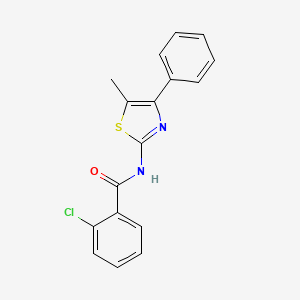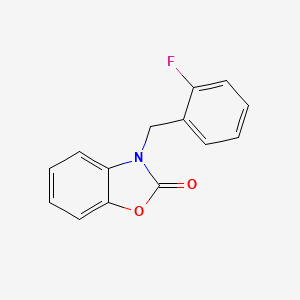
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate, also known as DEMOP, is a synthetic compound that belongs to the class of coumarin derivatives. DEMOP has been extensively studied due to its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the production of reactive oxygen species and the activation of nuclear factor-kappa B, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate.
Direcciones Futuras
There are several potential future directions for research on 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies on the mechanism of action and potential side effects of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate are also needed. Additionally, the potential use of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate in the treatment of neurodegenerative diseases and cancer should be explored.
Métodos De Síntesis
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process that involves the reaction of 4-methylumbelliferone with ethyl acetoacetate in the presence of a base, followed by the addition of diethyl malonate and propionyl chloride. The final product is obtained through acid-catalyzed hydrolysis and decarboxylation. The purity of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been widely used in scientific research due to its potential in various applications. It has been studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has also shown potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(3,6-diethyl-4-methyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-11-8-13-10(4)12(6-2)17(19)21-15(13)9-14(11)20-16(18)7-3/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPXEKQUNSDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=O)C(=C2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)


![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)


![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)

